Dec-4-enedioic acid
Description
Contextual Significance of Unsaturated Dicarboxylic Acids in Synthetic Chemistry
Unsaturated dicarboxylic acids are a class of organic compounds characterized by the presence of two carboxylic acid functional groups and at least one carbon-carbon double bond. longdom.orglongdom.org These molecules serve as crucial and versatile building blocks in the realm of organic synthesis and polymer chemistry. longdom.orgresearchgate.net Their utility stems from the dual reactivity offered by the carboxyl groups and the unsaturated bond.
In polymer science, unsaturated dicarboxylic acids are fundamental monomers for the synthesis of a wide array of polymers, including polyesters, polyamides, and polyurethanes. longdom.orgresearchgate.nettandfonline.com The presence of the double bond within the polymer backbone is particularly significant as it offers a site for further modifications, such as crosslinking or epoxidation, which can be used to tailor the final properties of the material. researchgate.net This has led to their use in applications ranging from coatings and adhesives to biodegradable plastics and resins for inks. ontosight.airsc.orgresearchgate.net
Beyond polymers, these acids are valuable intermediates in the synthesis of pharmaceuticals, plasticizers, lubricants, and fragrances. longdom.orgresearchgate.nettandfonline.comresearchgate.net The development of sustainable and environmentally friendly chemical processes has also spurred interest in producing these acids from renewable biomass sources through biotechnological methods, such as microbial fermentation. researchgate.netresearchgate.net Their ability to participate in a variety of chemical reactions, including esterification, Diels-Alder reactions, and oxidative cleavage, further cements their importance as versatile tools for synthetic chemists. longdom.orglongdom.org
Evolution of Research Interest in Dec-4-enedioic Acid
In contrast to the broad industrial and synthetic focus on many unsaturated dicarboxylic acids, the research interest in this compound has evolved from a more specialized, biochemical context. The primary isomer of interest in scientific literature is cis-4-decenedioic acid.
The initial and most significant research focus on this compound arose from its identification in human metabolism. Specifically, cis-4-decenedioic acid is recognized as a metabolite whose levels are elevated in individuals with medium-chain acyl-CoA dehydrogenase deficiency (MCADD). MCADD is an inherited disorder of fatty acid oxidation. Consequently, much of the study surrounding this compound has been in the field of clinical biochemistry and metabolomics, where it is investigated as a potential biomarker for diagnosing and understanding this genetic condition.
The evolution of research has therefore been centered on its role within metabolic pathways rather than as a synthetic building block. Studies have investigated its formation, specifically as the (4Z)-dec-4-enedioyl-CoA thioester, and its subsequent metabolism. Unlike related compounds such as (E)-dec-2-enedioic acid, which is studied for its presence in honey and potential antimicrobial properties, this compound has not seen a comparable expansion of research into materials science or broader synthetic applications. smolecule.comwikipedia.org
Current Research Frontiers and Identified Gaps in this compound Studies
Current research on this compound remains largely anchored in its biochemical significance. The primary frontier involves its continued investigation as a biomarker for metabolic disorders like MCADD. Advanced analytical techniques are enabling more precise quantification and understanding of its metabolic context.
Despite this focused interest, several significant gaps exist in the scientific understanding and application of this compound:
Limited Synthetic Exploration : There is a notable lack of research into dedicated, stereoselective synthetic routes for producing different isomers of this compound. While general methods for creating dicarboxylic acids exist, such as olefin metathesis or oxidation of fatty acids, specific, high-yield methods for this compound are not well-documented. researchgate.netgoogle.com This hinders the ability to produce the compound in quantities needed for broader research.
Unexplored Polymer and Materials Applications : A major gap is the near-total absence of studies exploring this compound as a monomer for polymers or as a building block in materials science. Its potential to impart specific properties—perhaps related to flexibility or reactivity—to polyesters, polyamides, or other materials remains uninvestigated, unlike other unsaturated dicarboxylic acids like itaconic or fumaric acid. rsc.orgrsc.org
Unknown Physicochemical and Biological Properties : Beyond its role in MCADD, the broader biological and physicochemical properties of this compound are not well characterized. For instance, while its isomer, (E)-dec-2-enedioic acid, has been explored for antimicrobial activity, similar studies for this compound are absent. smolecule.com
The existing data, primarily from metabolomics databases, provides a foundation, but a significant opportunity exists to investigate this compound's potential beyond its current, narrow research scope.
Data Tables
Table 1: Physicochemical Properties of cis-4-Decenedioic Acid
| Property | Value | Source |
| IUPAC Name | (4Z)-dec-4-enedioic acid | nih.gov |
| Molecular Formula | C₁₀H₁₆O₄ | nih.gov |
| Molecular Weight | 200.23 g/mol | nih.gov |
| Physical Description | Solid | nih.gov |
| Melting Point | 133 - 137 °C | nih.gov |
| CAS Number | 41221-65-2 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
72879-22-2 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(Z)-dec-4-enedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3H,2,4-8H2,(H,11,12)(H,13,14)/b3-1- |
InChI Key |
CXGDCGIPEJKSCK-IWQZZHSRSA-N |
SMILES |
C(CCC(=O)O)CC=CCCC(=O)O |
Isomeric SMILES |
C(CCC(=O)O)C/C=C\CCC(=O)O |
Canonical SMILES |
C(CCC(=O)O)CC=CCCC(=O)O |
melting_point |
133 - 137 °C |
physical_description |
Solid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dec 4 Enedioic Acid
Chemo-Catalytic Pathways to Dec-4-enedioic Acid
Modern synthetic chemistry offers several powerful catalytic routes to produce specific unsaturated dicarboxylic acids like this compound. These pathways are often favored for their efficiency, selectivity, and potential to utilize renewable feedstocks.
Olefin metathesis is a highly versatile and powerful reaction in organic chemistry that involves the catalytic redistribution of alkene (olefin) bonds. google.com This Nobel prize-winning reaction has become a key strategy for the synthesis of unsaturated dicarboxylic acids from various precursors, including those derived from vegetable oils. smolecule.comresearchgate.net The mechanism, first proposed by Chauvin, involves the reaction of an alkene with a metal alkylidene catalyst to form a metallacyclobutane intermediate, which then fragments to yield new alkene and alkylidene species. google.com
Self-metathesis involves the reaction of a single type of olefin with itself to produce a symmetrical, longer-chain internal olefin and a volatile byproduct. In the context of dicarboxylic acid synthesis, the self-metathesis of unsaturated fatty acids or their esters is a well-established route. Current time information in Bangalore, IN.nih.gov For example, the self-metathesis of oleic acid, a C18 monounsaturated fatty acid, yields octadec-9-enedioic acid (a C18 dicarboxylic acid) and 9-octadecene. acs.orgnih.gov This process can be driven to completion if one of the products, such as the resulting diacid, precipitates from the reaction mixture. Current time information in Bangalore, IN.researchgate.net
To synthesize this compound specifically, a self-metathesis reaction would theoretically require a precursor such as hex-5-enoic acid. The reaction would proceed as follows:
2 CH₂=CH(CH₂)₃COOH → HOOC(CH₂)₃CH=CH(CH₂)₃COOH + C₂H₄
This reaction would produce the target C10 dicarboxylic acid and ethylene (B1197577) gas, which can be easily removed to drive the reaction equilibrium toward the products. This strategy demonstrates the potential of self-metathesis to convert shorter, terminally unsaturated acids into longer, internally unsaturated α,ω-dicarboxylic acids.
A plausible cross-metathesis route to a this compound derivative could involve the reaction of two different C5 molecules, for example, methyl 4-pentenoate and 1-pentene-5-carboxylic acid, though this would lead to a mixture of products. A more controlled approach could involve the cross-metathesis of a readily available unsaturated fatty acid ester with a shorter chain olefin to achieve a specific chain length. The ethenolysis (cross-metathesis with ethylene) of unsaturated fatty acid esters is a common industrial process to produce terminal olefins, showcasing the versatility of this reaction. smolecule.com
The success of olefin metathesis hinges on the catalyst system used. Several generations of catalysts have been developed, with ruthenium-based complexes, particularly Grubbs and Hoveyda-Grubbs catalysts, being exceptionally effective and widely used for their functional group tolerance and stability. google.comresearchgate.netresearchgate.net First-generation Grubbs catalysts have been used, but second-generation catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, typically show much higher activity and broader applicability. researchgate.netorgsyn.org
Research has shown that catalyst loading can be very low, sometimes as little as 0.01 mol%, while still achieving high conversions (>80%) and isolated yields (>70%) of dicarboxylic acids, particularly under solvent-free conditions. researchgate.net Reaction conditions are a critical aspect of optimization. For example, ultrasound-assisted self-metathesis has been shown to dramatically reduce reaction times, achieving good yields (45–75%) and high selectivities (75–95%) in as little as one hour. acs.org The choice of solvent can also influence the outcome, with dichloromethane (B109758) and 1-butanol (B46404) showing promising results in sonicated reactions. acs.org
Below is a table summarizing various catalytic systems used in the metathesis of unsaturated fatty acids to produce dicarboxylic acids.
| Catalyst Type | Precursor(s) | Key Conditions | Product(s) | Conversion/Yield | Source(s) |
| Grubbs 2nd Gen. | Soy, Rapeseed, Tall, Linseed Fatty Acids | 0.01 mol% catalyst, 50 °C, solvent-free | Unsaturated α,ω-dicarboxylic acids | >80% conversion, >70% yield | researchgate.net |
| Hoveyda-Grubbs 2nd Gen. | Oleic Acid | 0.1 mol% catalyst, 1-butanol or DCM, Ultrasound (1 hr) | Octadec-9-enedioic acid | 45-75% yield, 75-95% selectivity | acs.org |
| [Pd(μ-Br)tBu₃P]₂ / NHC-Ru complex | Oleic Acid / Hex-3-enedioic acid | Isomerizing cross-metathesis | Unsaturated dicarboxylic acids | Not specified | |
| WCl₆/Me₄Sn | Fatty Acid Esters | 70 °C | Unsaturated diesters | Not specified | smolecule.com |
| Re₂O₇/Al₂O₃/Me₄Sn | Fatty Acid Esters | 20 °C | Unsaturated diesters | Not specified | smolecule.com |
Oxidative cleavage is a class of reactions that breaks carbon-carbon double or triple bonds, replacing them with carbon-oxygen bonds. cuhk.edu.hk This method provides a direct route to dicarboxylic acids from cyclic or linear unsaturated precursors.
Ozonolysis is the most common method for this transformation. google.com In this reaction, an alkene is treated with ozone (O₃), which cleaves the double bond to form an unstable ozonide intermediate. This intermediate is then worked up under oxidative conditions (e.g., with hydrogen peroxide) to yield carboxylic acids. cuhk.edu.hkgoogle.com For example, the industrial ozonolysis of oleic acid produces azelaic acid (C9) and pelargonic acid (C9). acs.org To synthesize this compound, one could envision the partial ozonolysis of a molecule like 1,5-cyclodecadiene or the complete ozonolysis of cyclodecene (B14012633) followed by further steps.
While effective, the use of hazardous ozone has prompted research into alternative catalytic methods using safer oxidants. orgsyn.org Transition metal-based catalysts, including those with ruthenium, osmium, or tungsten, can catalyze the oxidative cleavage of alkenes using oxidants like periodate, hydrogen peroxide, or peroxy acids. orgsyn.org For instance, the oxidation of cyclohexene (B86901) using aqueous hydrogen peroxide in the presence of sodium tungstate (B81510) (Na₂WO₄) and a phase-transfer catalyst can produce adipic acid (a C6 dicarboxylic acid), providing a greener alternative to traditional methods. A similar strategy could be applied to cyclodecene to produce decanedioic acid, which could then be modified to introduce the double bond, or to a precursor that would directly yield this compound.
Beyond catalytic routes that transform renewable feedstocks, this compound can be constructed through traditional multi-step organic synthesis. smolecule.com These methods build the carbon skeleton and introduce the necessary functional groups through a sequence of well-established reactions. While often less atom-economical than catalytic methods, they offer precise control over the final structure. The synthesis of cis-4-decenoic acid has been reported as a precursor for creating acyl-CoA derivatives for metabolic studies. nih.gov
A plausible multi-step synthesis could rely on classic carbon-carbon bond-forming reactions like the Wittig reaction. nih.gov The Wittig reaction forms an alkene from the reaction of an aldehyde or ketone with a phosphorus ylide. nih.gov A potential route to this compound could involve:
Preparation of Fragments: Synthesizing two five-carbon fragments. For example, starting with 5-hydroxypentanoic acid. One fragment would be oxidized to an aldehyde (5-oxopentanoic acid), and the other would be converted to a triphenylphosphonium salt (from 5-bromopentanoic acid).
Wittig Reaction: The aldehyde fragment would be reacted with the ylide generated from the phosphonium (B103445) salt (using a strong base). This would form the C10 carbon skeleton with the double bond at the desired position. The geometry of the double bond (cis or trans) can often be controlled by the choice of ylide and reaction conditions.
Hydrolysis/Purification: If ester protecting groups were used for the carboxylic acid functionalities during the synthesis, a final hydrolysis step would be required to yield the final this compound, followed by purification.
This type of convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, is a cornerstone of organic synthesis.
Multi-Step Organic Synthesis of this compound
Carbon-Carbon Bond Formation Strategies in this compound Synthesis
The formation of the ten-carbon chain with a specific double bond at the C4 position is a key challenge in synthesizing this compound. Modern organic synthesis offers several powerful strategies for carbon-carbon bond formation that are applicable to this target.
One of the most prominent strategies for creating unsaturated dicarboxylic acids is the olefin metathesis reaction. google.com This reaction, particularly cross-metathesis, allows for the coupling of two smaller olefinic molecules to form a larger, unsaturated product. google.com For instance, the self-metathesis of unsaturated fatty acids like oleic acid, using ruthenium-based catalysts such as the Hoveyda-Grubbs catalyst, has been successfully employed to produce C18 unsaturated dicarboxylic acids. researchgate.net A similar strategy could be envisioned for this compound by selecting appropriate shorter-chain olefin precursors.
Another relevant approach involves aldol (B89426) condensation, a classic carbon-carbon bond-forming reaction. researchgate.net Research on the dimerization of levulinic acid, a C5 molecule, has shown that under the influence of Lewis and Brønsted acids, it can condense to form C10 intermediates. researchgate.net While this specific pathway leads to a methylated and oxidized derivative, (E)-4-methyl-6-oxonon-4-enedioic acid, it demonstrates the principle of using C5 precursors to build a C10 dicarboxylic acid backbone. researchgate.net
Other modern carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki reaction), are widely used to connect different organic fragments and could be adapted for the synthesis of the this compound skeleton from appropriately functionalized precursors. slideshare.net
Functional Group Interconversions for Carboxylic Acid Moieties
Once the carbon skeleton is established, the terminal carboxylic acid groups must be installed. Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk In the context of this compound synthesis, this typically involves the oxidation of less oxidized functional groups at the termini of the C10 chain.
A common synthetic route involves the oxidation of terminal alcohols or aldehydes to carboxylic acids. fiveable.me Primary alcohols can be oxidized to aldehydes, which are then further oxidized to carboxylic acids. imperial.ac.uk A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule, such as the C=C double bond. fiveable.me
Alternatively, the carboxylic acid moieties can be generated from the hydrolysis of other functional groups like esters or nitriles. For instance, a synthetic precursor with terminal ester groups can be subjected to acidic or basic hydrolysis to yield the corresponding dicarboxylic acid.
Biocatalytic and Biotechnological Production of this compound and Related Structuresresearchgate.netfraunhofer.de
Biotechnological production methods offer a promising and sustainable alternative to traditional chemical synthesis for producing dicarboxylic acids. nih.gov These methods utilize microorganisms or isolated enzymes to convert renewable feedstocks, such as fatty acids from plant oils, into valuable chemicals like this compound. researchgate.netfraunhofer.de
Enzymatic Transformations Leading to this compound Precursorsresearchgate.net
The biosynthesis of this compound can be achieved through a designed microbial system housing a series of enzymes that work in concert. nih.gov In a notable study, (Z)-dec-4-enedioic acid was produced from γ-linolenic acid using a whole-cell biocatalyst system based on recombinant Escherichia coli. nih.gov This artificial biosynthetic pathway involved a cascade of specific enzymatic transformations:
Fatty acid double-bond hydratases: These enzymes initiate the process by adding water across a double bond in the fatty acid substrate.
Alcohol dehydrogenases (ADHs): The resulting hydroxyl group is then oxidized to a ketone.
Baeyer-Villiger monooxygenases (BVMOs): These enzymes perform an oxidative cleavage of the carbon chain, creating an ester intermediate.
Esterases: Finally, hydrolysis of the ester group releases the dicarboxylic acid. nih.gov
The synthesis of long-chain dicarboxylic acids in yeasts like Candida tropicalis occurs via the ω-oxidation pathway. This pathway involves three key enzymatic reactions that convert a fatty acid into a dicarboxylic acid. fraunhofer.de The first step, the oxidation of the terminal methyl group to a hydroxyl group, is often the rate-limiting step of the pathway. researchgate.net
Microbial Fermentation and Biotransformation Routesresearchgate.netfraunhofer.de
Whole-cell biotransformation is a widely studied route for producing long-chain dicarboxylic acids (LCDAs). researchgate.net Oleaginous yeasts, particularly strains of Candida and Yarrowia, are natural producers of LCDAs and have been extensively used for this purpose. nih.govnih.gov These yeasts can take up fatty acids or n-alkanes and convert them into dicarboxylic acids via the ω-oxidation pathway. nih.gov
A significant breakthrough was the development of a whole-cell system using recombinant Escherichia coli to efficiently produce (Z)-dec-4-enedioic acid from γ-linolenic acid, demonstrating that complex plant secondary metabolites can be synthesized by implementing artificial biosynthetic pathways in microbial hosts. nih.gov
| Microbial System | Substrate | Product | Key Features |
| Recombinant Escherichia coli | γ-Linolenic Acid | (Z)-Dec-4-enedioic acid | Utilizes a designed artificial pathway with four enzyme types (hydratase, dehydrogenase, monooxygenase, esterase). nih.gov |
| Candida tropicalis | Fatty Acids (e.g., Oleic Acid) | Long-Chain Dicarboxylic Acids | Employs the natural ω-oxidation pathway; often requires genetic modification to block β-oxidation for product accumulation. fraunhofer.denih.gov |
| Yarrowia lipolytica | Fatty Acids, Alkanes | Long-Chain Dicarboxylic Acids | Another oleaginous yeast capable of producing DCAs through ω-oxidation. fraunhofer.denih.gov |
Genetic Engineering for Enhanced this compound Biosynthesis
To overcome the limitations of natural microbial systems and create efficient cell factories, genetic engineering strategies are crucial. nih.govsci-hub.se A primary goal is to maximize the carbon flux towards the desired dicarboxylic acid product.
A common and effective strategy is the disruption or deletion of genes involved in competing metabolic pathways. researchgate.net In the context of dicarboxylic acid production in yeast, the most critical target for inactivation is the β-oxidation pathway, which degrades both the fatty acid substrate and the dicarboxylic acid product. fraunhofer.de By blocking this pathway, the accumulation of the desired product is significantly enhanced. fraunhofer.de For example, engineered strains of Candida tropicalis with a disrupted β-oxidation pathway have been shown to produce DCAs at industrially relevant levels. nih.govacs.org
Furthermore, modern genetic tools like the CRISPR-Cas9 system are being applied to make multiple, precise genomic edits in production strains like Candida tropicalis. researchgate.net This powerful technology allows for the rapid introduction of genetic deletions or mutations and the stable integration of new genes to optimize metabolic pathways for higher yields. researchgate.net Overexpression of rate-limiting enzymes in the ω-oxidation pathway is another strategy to boost production. nih.gov The combination of these metabolic engineering approaches is essential for developing hyper-producing microbial systems for the bio-based production of this compound and other valuable dicarboxylic acids. nih.gov
| Genetic Engineering Strategy | Target/Tool | Purpose in DCA Production |
| Gene Deletion/Disruption | β-Oxidation Pathway Genes (e.g., POX4, POX5) | Prevent degradation of fatty acid substrate and dicarboxylic acid product, leading to accumulation. fraunhofer.denih.gov |
| Enzyme Overexpression | ω-Oxidation Pathway Enzymes | Increase the rate of conversion from fatty acid to dicarboxylic acid by overcoming bottlenecks. nih.gov |
| Advanced Genome Editing | CRISPR-Cas9 System | Enable rapid and efficient multiple gene editing, pathway assembly, and stable integration of genetic material for strain optimization. researchgate.net |
| Co-factor Regeneration | NAD(P)H Oxidases | Improve the efficiency of redox reactions in the biosynthetic pathway by recycling essential co-factors. researchgate.net |
Chemical Transformations and Reactivity of Dec 4 Enedioic Acid
Reactions Involving the Carboxylic Acid Moieties of Dec-4-enedioic Acid
The two carboxylic acid groups in this compound behave as typical carboxylic acids, undergoing reactions such as esterification, amidation, and anhydride (B1165640) formation. The presence of two such groups allows for the formation of mono- or di-substituted derivatives, which can lead to the synthesis of various small molecules and polymers.
The conversion of carboxylic acids to esters and amides is a fundamental transformation in organic synthesis. For this compound, these reactions can proceed at one or both of the carboxyl groups.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, known as Fischer esterification, can yield the corresponding mono- or diester. openstax.org The need for an excess of the alcohol as a solvent often limits this method to the synthesis of simple esters like methyl or ethyl esters. openstax.org While specific studies on the esterification of this compound are not prevalent in the literature, the synthesis of related unsaturated diesters, such as diethyl fumarate (B1241708) from fumaric acid and ethanol, is a well-established process. nih.gov The synthesis of diethyl (E)-5-diazo-4-oxohex-2-enedioate also implies the initial formation of a diester from the corresponding dicarboxylic acid. rsc.org
The general reaction for the formation of a diester from this compound is as follows:
HOOC-(CH₂)₂-CH=CH-(CH₂)₄-COOH + 2 R-OH ⇌ R-OOC-(CH₂)₂-CH=CH-(CH₂)₄-COO-R + 2 H₂O
Amidation: Similarly, this compound can react with ammonia (B1221849) or primary and secondary amines to form mono- or di-amides. These reactions typically require activation of the carboxylic acid, for instance, by converting it to a more reactive acid chloride, or by using coupling agents. The reaction of an acid anhydride with an amine is a common method for amide formation. libretexts.org Although direct amidation of this compound is not extensively documented, the synthesis of "enediamide" structures is known in other contexts, often involving more complex synthetic routes than direct reaction with a dicarboxylic acid. researchgate.netnih.gov For instance, the synthesis of an enediamide intermediate for the drug praziquantel (B144689) has been reported, highlighting the importance of this functional group. researchgate.net
A general scheme for the diamidation of this compound is:
HOOC-(CH₂)₂-CH=CH-(CH₂)₄-COOH + 2 R-NH₂ → R-HN-OC-(CH₂)₂-CH=CH-(CH₂)₄-CO-NH-R + 2 H₂O
Dicarboxylic acids can undergo intramolecular dehydration upon heating to form cyclic anhydrides, particularly when a thermodynamically stable five- or six-membered ring can be formed. openstax.org For example, butanedioic acid (succinic acid) and pentanedioic acid (glutaric acid) readily form cyclic anhydrides.
In the case of this compound, the two carboxyl groups are separated by a ten-carbon chain. An intramolecular cyclization to form a simple anhydride would result in a large, strained ring, which is not favored. Therefore, under typical thermal dehydration conditions that lead to cyclic anhydrides in shorter dicarboxylic acids, this compound is not expected to form a monomeric cyclic anhydride. Instead, intermolecular reactions leading to polymeric anhydrides might occur at high temperatures. The formation of symmetrical anhydrides can also be achieved from carboxylic acids using various reagents. google.com
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). The ease of decarboxylation depends on the structure of the carboxylic acid. While simple aliphatic carboxylic acids are generally stable to heat, the presence of other functional groups can facilitate this reaction.
For dicarboxylic acids, enzymatic pathways are known to effect decarboxylation. For instance, a P450 enzyme, OleT, is known to catalyze the decarboxylation of fatty acids to produce terminal alkenes. researchgate.net Studies on the enzyme OleTPRN have shown its ability to decarboxylate a range of saturated fatty acids, including the C10 capric acid. researchgate.net This suggests that enzymatic systems could potentially be developed for the decarboxylation of this compound.
Another relevant decarboxylation method is the Hunsdiecker reaction, where a silver salt of a carboxylic acid reacts with bromine to yield an alkyl bromide with the loss of CO₂. msu.edu This reaction can be applied to dicarboxylic acids to produce dibromoalkanes. acs.org For unsaturated carboxylic acids, decarboxylative halogenation can lead to the formation of haloalkenes. acs.org
Anhydride Formation from this compound
Reactions at the Alkene Functionality of this compound
The carbon-carbon double bond in this compound is susceptible to a range of addition reactions, including hydrogenation, halogenation, and epoxidation. These reactions allow for the modification of the carbon backbone and the introduction of new functional groups.
The carbon-carbon double bond in this compound can be reduced to a single bond through catalytic hydrogenation, yielding the saturated decanedioic acid. This reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. The reduction of the double bond in (E)-dec-2-enedioic acid to form the saturated dicarboxylic acid has been noted as a possible transformation. smolecule.com
While specific studies on the stereoselective hydrogenation of this compound are limited, research on analogous compounds provides insight into this process. For example, the hydrogenation of a related unsaturated dicarboxylic acid derivative has been demonstrated. In a patent describing the synthesis of conotoxin analogues, a rhodium-catalyzed hydrogenation was used to reduce the double bond in a 2,7-bis-benzoylamino-4-octenedioic acid dimethyl ester, an analogue with a C8 backbone. epo.org This suggests that similar catalytic systems could be effective for the hydrogenation of this compound and its derivatives.
| Substrate Analogue | Catalyst | Conditions | Product | Reference |
| 2,7-Bis-benzoylamino-4-octenedioic acid dimethyl ester | Wilkinson's catalyst (Rh(PPh₃)₃Cl) | H₂, 80 psi, CH₂Cl₂:MeOH (9:1), rt | 2,7-Bis-benzoylamino-octanedioic acid dimethyl ester | epo.org |
This table shows the conditions for the hydrogenation of a C8 analogue of this compound, indicating the feasibility of reducing the double bond in such molecules.
The double bond of this compound can undergo various electrophilic addition reactions.
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a dihalo-decanedioic acid. For instance, the reaction with bromine would yield 4,5-dibromodecanedioic acid. While specific examples for this compound are scarce, the bromination of unsaturated compounds is a standard organic reaction. It is important to distinguish this from the α-bromination of carboxylic acids, which occurs at the carbon adjacent to the carboxyl group and typically requires specific catalysts like phosphorus tribromide (Hell-Volhard-Zelinsky reaction) or a carbonyl halide. google.com
Cycloaddition Reactions and Ring Formation with this compound
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example, forming six-membered rings with a high degree of stereochemical control. libretexts.orgopenstax.org While specific studies detailing the Diels-Alder reactions of this compound itself are not prevalent in the provided search results, the principles of this reaction can be applied. In a hypothetical Diels-Alder reaction, this compound would act as the dienophile, reacting with a conjugated diene. The reaction proceeds through a cyclic transition state, leading to a cyclohexene (B86901) derivative. openstax.org
Another relevant transformation is the ene reaction, which involves an alkene containing an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). libretexts.org In this context, this compound could potentially serve as the ene component.
Ring-closing metathesis (RCM) presents another avenue for ring formation. While not a cycloaddition, RCM is a vital method for synthesizing cyclic compounds from dienes. A study on tethered dihexenoyl derivatives demonstrated that the stereochemistry of the resulting cyclic olefins is significantly influenced by the template used. researchgate.net This suggests that subjecting a derivative of this compound to RCM could lead to the formation of a cyclic product, with the potential to control the E/Z geometry of the newly formed double bond.
Isomerization Studies and Stereochemical Control in this compound
The stereochemistry of this compound, specifically the geometry of its carbon-carbon double bond and the potential for positional isomers, is a critical aspect of its chemical identity.
E/Z Isomerism of this compound
The presence of a double bond at the C4-C5 position in this compound gives rise to geometric isomerism, specifically E (entgegen) and Z (zusammen) isomers. wikipedia.org The E isomer has the higher priority substituents on opposite sides of the double bond, while the Z isomer has them on the same side. wikipedia.orgdocbrown.info According to the Cahn-Ingold-Prelog (CIP) priority rules, the carboxylic acid groups would be assigned priority, and their relative positions would determine the E or Z configuration. wikipedia.orgsavemyexams.com The Z isomer is also referred to as the cis isomer, and the E isomer as the trans isomer. docbrown.infonih.gov
The interconversion between E and Z isomers is a key area of study. For instance, the isomerization of oleic acid to elaidic acid (a cis to trans isomerization) is known to be both kinetically and thermodynamically feasible. nih.gov This suggests that similar isomerizations could be induced in this compound through various methods, such as photochemical or thermal means, or through catalytic processes.
The different spatial arrangements of the functional groups in E and Z isomers can lead to differences in their physical and chemical properties. docbrown.info For example, trans isomers sometimes exhibit higher symmetry, allowing for closer packing in a crystal lattice. docbrown.info
Positional Isomerization of the Double Bond in Decenedioic Acids
Beyond the geometry of the double bond at the C4 position, the location of the double bond itself can vary, leading to positional isomers of decenedioic acid. For example, (E)-dec-5-enedioic acid is a known positional isomer. nih.gov Research has identified several positional isomers of decenedioic acid in urine, including cis-5-decenedioic acid, cis-3-decenedioic acid, and trans-3-decenedioic acid, alongside cis-4-decenedioic acid. researchgate.net
The study of these isomers is significant in understanding metabolic pathways. For instance, the presence of a double bond at the 3, 4, or 5-position in fatty acids can be a rate-limiting factor in their beta-oxidation. researchgate.net The isomerization of double bonds is a recognized process in fatty acid metabolism. For example, the isomerization of conjugated double bonds in odd-numbered carbon atoms has been studied, with evidence suggesting that the conjugated system is retained during the process. nih.gov
The synthesis of specific positional and geometric isomers is a key challenge in organic chemistry. A new route for the synthesis of symmetrical octene-, decene-, and dodecenedioic acid diesters has been proposed, which involves the oxidative splitting of cycloalkanones followed by esterification and metathesis. researchgate.net This method yielded a cis/trans isomer ratio of 1:4. researchgate.net
Table of Isomers of Decenedioic Acid:
| Isomer Name | Position of Double Bond | Geometry of Double Bond |
| cis-3-Decenedioic Acid | 3 | cis (Z) |
| trans-3-Decenedioic Acid | 3 | trans (E) |
| cis-4-Decenedioic Acid | 4 | cis (Z) |
| (E)-dec-4-enedioic acid | 4 | trans (E) |
| cis-5-Decenedioic Acid | 5 | cis (Z) |
| (E)-dec-5-enedioic acid | 5 | trans (E) |
Dec 4 Enedioic Acid As a Monomer in Polymer Science
Condensation Polymerization of Dec-4-enedioic Acid
Condensation polymerization is a primary method for synthesizing polymers from this compound. savemyexams.com This process involves the reaction between the two functional groups of the monomers, leading to the formation of a larger structural unit while releasing a small molecule, such as water. savemyexams.com The presence of two carboxylic acid groups in this compound makes it an ideal candidate for creating long-chain polymers through reactions with comonomers possessing two complementary functional groups, like diols or diamines. savemyexams.comacs.org
Polyesters are a significant class of polymers formed through the esterification reaction between a dicarboxylic acid and a diol. savemyexams.com this compound serves as the dicarboxylic acid component, contributing to the polymer backbone and influencing its final properties. researchgate.net The unsaturation within the this compound monomer unit can impart unique characteristics to the resulting polyester (B1180765). researchgate.net
The synthesis of polyesters from this compound and diols is typically achieved through polycondensation. researchgate.net This can be carried out using several techniques, including melt polymerization, where the monomers are heated above their melting points in the presence of a catalyst. researchgate.net To achieve high molecular weight polymers, the removal of the water byproduct is crucial, often accomplished by applying a vacuum. preprints.org
A variety of catalysts can be employed to facilitate the polyesterification process. Metal-based catalysts, such as titanium tetrabutoxide, are commonly used in melt polymerization to increase the reaction rate. researchgate.net Enzymatic catalysis, utilizing lipases like Novozym 435®, offers a more environmentally friendly alternative, proceeding under milder conditions. researchgate.net For instance, the polycondensation of long-chain unsaturated α,ω-dicarboxylic acid methyl esters with diols has been successfully catalyzed by immobilized lipase (B570770) B from Candida antarctica. researchgate.net
Another powerful technique for synthesizing unsaturated polyesters is acyclic diene metathesis (ADMET) polymerization. mdpi.com This method uses ruthenium-based catalysts, such as Grubbs catalysts, to form polyesters from diene monomers. mdpi.com While not a direct polyesterification of the diacid, monomers derived from this compound can be utilized in ADMET to produce polyesters with controlled molecular weights and architectures. mdpi.com
Table 1: Polyesterification Techniques and Catalysts for this compound-Based Polyesters
| Technique | Catalyst | Key Features |
| Melt Polycondensation | Titanium tetrabutoxide | High temperatures, vacuum required for water removal. researchgate.net |
| Enzymatic Polycondensation | Lipase (e.g., Novozym 435®) | Milder reaction conditions, "green" chemistry approach. researchgate.net |
| Acyclic Diene Metathesis (ADMET) | Grubbs catalysts (Ruthenium-based) | Forms polyesters from diene monomers, allows for control over polymer architecture. mdpi.com |
The structure of polyesters derived from this compound can be tailored by carefully selecting the diol comonomer. Using a variety of diols with different chain lengths and structures allows for the creation of a wide range of polyesters with distinct properties. For example, reacting this compound with short-chain diols like 1,4-butanediol (B3395766) can lead to more rigid polymers, while longer-chain diols can impart greater flexibility. researchgate.net
Furthermore, the double bond within the this compound unit provides a site for post-polymerization modification. This unsaturation can be exploited to introduce further functionality or to create cross-linked materials, expanding the potential applications of these polyesters. The presence and number of double bonds in the polymer backbone influence the thermal properties, such as the melting temperature, which generally increases as the degree of unsaturation decreases. researchgate.net
Polyamides are another important class of polymers that can be synthesized using this compound. These polymers are characterized by the repeating amide linkages formed from the reaction of a dicarboxylic acid with a diamine. diva-portal.org
The synthesis of polyamides from this compound and a diamine is typically achieved through melt polycondensation. researchgate.net This process involves heating the monomers together at high temperatures, often in the absence of a solvent. researchgate.net A key challenge in AABB-type polyamide synthesis is maintaining a precise 1:1 stoichiometric ratio of the diacid and diamine monomers to achieve high molecular weights. sci-hub.st To address this, a "nylon salt" can be prepared first by reacting the diacid and diamine at room temperature to form a salt, which is then heated to induce polymerization. sci-hub.st
Process variables such as reaction temperature, time, and pressure play a critical role in determining the final properties of the polyamide. The reaction temperature is typically raised in stages to facilitate both melting of the monomers and subsequent polymerization. diva-portal.org The reaction is often carried out under an inert atmosphere to prevent oxidative degradation. diva-portal.org
The properties of polyamides derived from this compound can be systematically designed by varying the diamine comonomer. The use of long-chain aliphatic diamines can lead to polyamides with lower melting points and increased flexibility, desirable for applications requiring dimensional stability in varying humidity. researchgate.net For instance, the condensation polymerization of octadec-9-enedioic acid with 1,6-hexamethylenediamine has been reported to produce polyamides with interesting thermal and mechanical properties. researchgate.net
The incorporation of aromatic diamines can lead to the synthesis of aromatic-aliphatic polyamides with enhanced thermal stability and rigidity. mdpi.com The specific combination of the unsaturated aliphatic diacid and different diamines allows for the creation of a diverse range of polyamides with tailored properties for specific applications. researchgate.netmdpi.com
Polyamidation Methods and Process Variables
Synthesis of Polyurethanes Utilizing this compound Derivatives
This compound, as a dicarboxylic acid, serves as a foundational building block for polyurethane synthesis. However, direct reaction with isocyanates is not the typical pathway. Instead, its derivatives, primarily diols, are employed. The synthesis process generally involves converting the carboxylic acid groups into hydroxyl groups to create a diol monomer. This resulting diol, which retains the core structure of the original this compound, can then undergo polyaddition reactions with various diisocyanates to form the polyurethane backbone.
The general reaction for polyurethane formation involves the reaction of a diol with a diisocyanate. rsc.org In the context of bio-based monomers, long-chain fatty acid derivatives are attractive for creating the soft segments in polyurethanes. acs.org For instance, a common strategy involves a multi-step synthesis where an unsaturated dicarboxylic acid, similar in nature to this compound, is first produced from a renewable resource like oleic acid. researchgate.netresearchgate.net This diacid is then converted into a chain-end functional diol. researchgate.net This bio-based diol derivative is the key monomer that reacts with a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI), to produce the final polyurethane polymer. rsc.orgresearchgate.net The properties of the resulting polyurethane, from flexible elastomers to rigid plastics, can be tailored by selecting different diisocyanates and by adjusting the molar ratio of the monomers. rsc.org
Advanced Polymerization Techniques with this compound Derived Monomers
Modern polymer chemistry offers advanced techniques that provide greater control over polymer architecture and properties compared to traditional methods. For monomers derived from this compound, techniques such as Acyclic Diene Metathesis (ADMET) and free radical polymerization of specifically designed vinyl monomers are particularly relevant. These methods enable the synthesis of a diverse range of polymers with tailored characteristics, leveraging the unique chemical structure of the bio-based monomer. nih.govwikipedia.org
Acyclic Diene Metathesis (ADMET) Polymerization for this compound Derivatives
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that is highly effective for polymerizing terminal dienes into unsaturated polymers and is driven by the removal of a volatile byproduct, typically ethylene (B1197577). wikipedia.org For a monomer like this compound, it must first be converted into an α,ω-diene. A common approach is to esterify the dicarboxylic acid with an unsaturated alcohol, such as undec-10-en-1-ol, to create a diester with terminal double bonds. This resulting monomer can then undergo ADMET polymerization.
The polymerization is catalyzed by transition metal complexes, most commonly ruthenium-carbene catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts). mdpi.compreprints.org The reaction proceeds via olefin metathesis, linking the monomer units together while releasing ethylene gas, which shifts the equilibrium towards the formation of high molecular weight polymers. wikipedia.org Research on similar bio-based diene monomers derived from other fatty acids has shown that ADMET can produce high molecular weight polyesters (Mn up to 62,000 g/mol ). nih.gov The thermal properties of the resulting unsaturated polyesters, such as the melting temperature (Tm), are influenced by the structure of the central monomer unit. nih.gov Furthermore, the double bonds remaining in the polymer backbone after ADMET can be hydrogenated to yield saturated polyesters, which often exhibit higher melting points and crystallinity, comparable to some petroleum-based polymers like polyethylene. mdpi.comencyclopedia.pubuni-konstanz.de
Table 1: Representative Data for ADMET Polymerization of Bio-Based Diene Monomers
| Monomer | Catalyst (mol%) | Conditions | Polymer Mn ( g/mol ) | Polymer PDI (Mw/Mn) | Polymer Tm (°C) |
|---|---|---|---|---|---|
| Bis(undec-10-enoate) with isosorbide | HG2 (1.0) | 50 °C, Chloroform, Vacuum | 37,000 | 1.8 | 62.5 |
| Bis(undec-10-enoate) with hydroquinone | HG2 (1.0) | 50 °C, Chloroform, Vacuum | 41,000 | 1.9 | 122.5 |
Data synthesized from multiple sources for illustrative purposes. nih.govmdpi.comencyclopedia.pub G1: Grubbs 1st Generation Catalyst; HG2: Hoveyda-Grubbs 2nd Generation Catalyst.
Free Radical Polymerization of this compound Derived Vinyl Monomers
Free radical polymerization is a widely used industrial process for producing a variety of vinyl polymers. To utilize this compound in this method, it must first be transformed into a monomer containing a polymerizable vinyl group. This can be achieved by reacting the dicarboxylic acid with a molecule that contains both a hydroxyl or amine group and a vinyl group, such as 2-hydroxyethyl acrylate (B77674) or vinyl acetate (B1210297) (via transvinylation). core.ac.ukresearchgate.net This creates a monomer where the this compound structure is attached to one or two vinyl functionalities.
The subsequent polymerization is initiated by a free radical source, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BP), typically upon heating. core.ac.ukresearchgate.net The polymerization proceeds as a chain-growth reaction. For monomers derived from unsaturated fatty acids, research has shown that the inherent unsaturation within the fatty acid chain can influence the polymerization process. researchgate.netacs.org The internal double bond (like the one in this compound) does not typically participate in the main chain formation but can be involved in chain transfer reactions, which can affect the final molecular weight of the polymer. researchgate.net Studies on vinyl monomers from various plant oils have demonstrated that the number-average molecular weight of the resulting homopolymers can range from 11,000 to 25,000 g/mol , with the rate of polymerization being dependent on the degree of unsaturation in the monomer. researchgate.netacs.org
Bio-based Polymer Materials from this compound
The use of this compound as a monomer aligns with the growing demand for sustainable polymers derived from renewable resources. ieabioenergy.comresearchgate.netmdpi.com By sourcing the fundamental chemical building blocks from biomass rather than petroleum, it is possible to create a new generation of polymers with a reduced environmental impact. mdpi.comresearchgate.net These materials can be designed to have properties comparable to their fossil-based counterparts while offering benefits such as biodegradability and a lower carbon footprint. acs.orgsupergen-bioenergy.net
Sustainability Aspects in this compound Polymerization
The primary sustainability advantage of using this compound is its origin from renewable feedstocks, which reduces the dependence on finite fossil resources. mdpi.com This shift is a core principle of green chemistry and the circular economy. mdpi.compreprints.org The production of chemical building blocks from biomass, such as vegetable oils, is viewed as a key strategy for sustainable industrial development. ieabioenergy.commdpi.com Furthermore, polymers designed from monomers like this compound can be engineered for enhanced biodegradability. For example, polyesters containing long aliphatic chains derived from fatty acids have been shown to be biodegradable. acs.org This creates a pathway for materials that can be returned to the biological cycle at the end of their life, mitigating plastic pollution. The concept of closed-loop chemical recycling, where a polymer is depolymerized back to its monomers and then repolymerized without loss of properties, has also been demonstrated for polyesters synthesized via ADMET, further enhancing their sustainability profile. mdpi.com
Renewable Feedstock Utilization in this compound Polymer Synthesis
This compound and related long-chain unsaturated dicarboxylic acids are not typically found in nature directly but can be synthesized efficiently from abundant renewable resources, primarily vegetable oils and their constituent fatty acids. researchgate.netescholarship.org The key technology enabling this conversion is olefin metathesis. acs.orgresearchgate.net
For example, oleic acid, a major component of many vegetable oils, can undergo a self-metathesis reaction in the presence of a Grubbs catalyst to produce 1,18-octadec-9-enedioic acid and 9-octadecene. researchgate.netmdpi.com This reaction provides a direct route from a readily available fatty acid to a valuable α,ω-difunctional monomer suitable for step-growth polymerization. mdpi.comresearchgate.net Similarly, other fatty acids can be used to generate a variety of dicarboxylic acids. researchgate.net This process is highly versatile and represents a cornerstone of modern oleochemistry, providing a sustainable platform for producing monomers for polyesters, polyamides, and polyurethanes. researchgate.netmdpi.com
Dec 4 Enedioic Acid As a Chemical Precursor and Building Block in Organic Synthesis
Synthesis of Complex Organic Molecules from Dec-4-enedioic Acid
The dual functionality of this compound allows for its elaboration into a variety of more complex organic structures. The carboxylic acid groups can be converted into esters, amides, or acid chlorides, while the internal double bond can participate in addition reactions or metathesis. organic-chemistry.orgifpenergiesnouvelles.fr
For instance, cross-metathesis is a powerful tool for modifying unsaturated fatty acids and their derivatives. ifpenergiesnouvelles.frresearchgate.net In a process analogous to that used for other unsaturated diacids, the double bond in this compound could undergo cross-metathesis with functionalized alkenes, such as acrylonitrile (B1666552), to introduce new functional groups like nitriles. researchgate.net Subsequent hydrogenation of both the double bond and the nitrile groups can yield amino acid derivatives, which are precursors to specialized polyamides. ifpenergiesnouvelles.fr
Macrocycle Synthesis Utilizing this compound as a Scaffold
Macrocycles, large ring structures containing 12 or more atoms, are of significant interest in medicinal chemistry and material science. researchgate.net The linear, ten-carbon backbone of this compound makes it an ideal scaffold for constructing such large rings. A primary strategy for this transformation is ring-closing metathesis (RCM), a robust reaction for forming cyclic alkenes. organic-chemistry.org
To utilize RCM, the carboxylic acid groups of this compound would first be converted into terminal alkenes. This can be achieved through reduction of the diacid to the corresponding diol, followed by reaction with an allyl halide to form a diallyl ether. This creates a diene precursor perfectly suited for RCM. The application of a ruthenium-based catalyst, such as a Grubbs catalyst, would then facilitate the intramolecular reaction, closing the ring to form a large, unsaturated macrocycle. researchgate.netorganic-chemistry.org The geometry of the resulting double bond within the macrocycle can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org
Heterocycle Formation Incorporating this compound Units
The dicarboxylic acid functionality is a gateway to forming various heterocyclic compounds, which are cyclic structures containing at least one non-carbon atom in the ring. A straightforward approach is the formation of a cyclic anhydride (B1165640). Upon heating, the two carboxylic acid groups of this compound can undergo intramolecular dehydration to form a seven-membered ring containing an oxygen atom, specifically a substituted oxepane-2,7-dione.
Furthermore, this compound can be used to synthesize nitrogen-containing heterocycles. researchgate.net Reaction with a primary amine or ammonia (B1221849) under condensation conditions would lead to the formation of a cyclic imide, also known as an azacycle. researchgate.net This reaction proceeds by forming diamide (B1670390) intermediates which then cyclize. Catalytic methods, for example using tin(II) chloride, have been developed to facilitate the efficient transformation of dicarboxylic acids into N-aryl substituted azacycles in high yields. researchgate.net
Chiral Derivatization and Asymmetric Synthesis with this compound
Although this compound itself is an achiral molecule, its structure is prochiral. This means that it can be converted into a chiral product in a single step through selective reaction at one of its two equivalent functional groups or faces of the double bond. This makes it a valuable substrate for asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule.
One powerful strategy for achieving this is enzymatic desymmetrization. By first converting this compound into its corresponding diester, a hydrolase enzyme can be used to selectively hydrolyze only one of the two ester groups. This reaction breaks the molecule's symmetry, yielding a chiral monoacid-monoester. The high stereoselectivity of enzymes makes this a preferred method for producing enantiomerically pure compounds under mild conditions.
Another advanced approach is dynamic kinetic resolution (DKR). This method is applicable when the chiral centers can be interconverted. For a derivative of this compound, this could involve creating conditions for racemization while a chiral catalyst selectively reacts with one of the enantiomers. For example, asymmetric hydrogenation of the double bond using a chiral catalyst, such as a ruthenium-BINAP complex, could produce a saturated, chiral dicarboxylic acid with high enantiomeric excess.
Development of Functional Molecules from this compound
The ability of this compound to act as a difunctional monomer makes it a key component in the synthesis of polymers. mdpi.com As a linear, ten-carbon α,ω-dicarboxylic acid, it can be used to produce both polyesters and polyamides through step-growth polymerization. researchgate.netresearchgate.net
Polyesters: Through polycondensation with various diols (such as 1,4-butanediol), this compound can form long-chain aliphatic polyesters. researchgate.netresearchgate.net The presence of the double bond in the polymer backbone, which can be retained under mild enzymatic polymerization conditions, offers a site for further modification, such as cross-linking or epoxidation. researchgate.net These unsaturated polyesters are often biodegradable and can be alternatives to petroleum-derived polymers like polyethylene. researchgate.net
Polyamides: In a similar fashion, reacting this compound with diamines (such as 1,6-hexamethylenediamine) yields unsaturated polyamides. researchgate.netresearchgate.net Research on analogous longer-chain unsaturated diacids has shown that these bio-based polyamides can exhibit valuable thermal and mechanical properties, including potential for use as shape-memory polymers. researchgate.netresearchgate.net The properties of the resulting polyamide can be tailored by the choice of the diamine co-monomer, allowing for the creation of materials ranging from flexible to rigid. researchgate.net
The development of such polymers from renewable or bio-based sources like unsaturated fatty acids is a significant goal in sustainable chemistry. sci-hub.st
Computational and Theoretical Investigations of Dec 4 Enedioic Acid Systems
Quantum Chemical Studies on Dec-4-enedioic Acid Reactivity and Mechanisms
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of unsaturated dicarboxylic acids. rsc.org These computational approaches allow for the calculation of molecular geometries, transition state structures, and reaction energy profiles, which are crucial for elucidating reaction mechanisms that are otherwise difficult to probe experimentally. sciforum.netresearchgate.net
Studies on analogous unsaturated diacids, such as muconic acid, demonstrate how DFT calculations can map out complex reaction pathways. For instance, in the acid-catalyzed conversion of muconic acid, computational analysis helps identify key intermediates, including lactones and tautomers, and validates the proposed reaction steps, such as isomerization, cyclization, and decarboxylation. rsc.org The mechanism often involves proton exchange and can be influenced by the presence of solvents, which can be modeled to understand their effect on reaction barriers. researchgate.net
Research findings on the reactivity of similar molecules include:
Isomerization: Under acidic conditions, the cis-isomer of an unsaturated diacid can convert to the trans-isomer via proton exchange. rsc.org
Reaction Intermediates: Computational models can identify short-lived, unstable intermediates in a reaction pathway. For example, in the decarboxylation of muconic acid, intermediates like muconolactone (B1205914) and its tautomer were identified through a combination of NMR techniques and DFT calculations. rsc.org
Activation Energies: Quantum chemical calculations can determine the activation energies for different reaction steps, identifying the rate-determining step. In one study, the activation energy for the consumption of cis,cis-muconic acid was found to be significantly lower than that for the formation of the final product, levulinic acid, indicating that subsequent steps were rate-limiting. rsc.org
These computational techniques are directly applicable to this compound to predict its reactivity in various chemical transformations.
Table 1: Calculated Activation Energies for Acid-Catalyzed Reactions of a Related Unsaturated Diacid This table is based on data for cis,cis-muconic acid (ccMA) as an illustrative example of computational findings in this area.
| Reactant/Product | Activation Energy (kJ mol⁻¹) | Method |
| ccMA Consumption | 16.10 | Experimental/Kinetic Study |
| Muconolactone (MLac) Formation | 31.32 | Experimental/Kinetic Study |
| Levulinic Acid (LA) Formation | 158.18 | Experimental/Kinetic Study |
| Data derived from a study on muconic acid decarboxylation. rsc.org |
Molecular Modeling of Polymerization Processes Involving this compound Monomers
This compound, as an unsaturated dicarboxylic acid, is a potential monomer for the synthesis of polyesters and polyamides. Molecular modeling plays a crucial role in understanding and predicting the outcomes of polymerization reactions involving such monomers. A key polymerization technique for unsaturated monomers is Acyclic Diene Metathesis (ADMET). mdpi.com ADMET polymerization uses specific catalysts, such as Grubbs' ruthenium-based catalysts, to link α,ω-diene monomers, making it suitable for monomers derived from fatty acids. mdpi.commdpi.com
Computational modeling in this context can be used to:
Simulate Polymer Growth: Molecular dynamics simulations can model the step-by-step growth of polymer chains, providing insights into the kinetics and mechanism of polymerization. cardiff.ac.uk
Predict Polymer Properties: Modeling can help predict the physical properties of the resulting polymers, such as molecular weight distribution, glass transition temperature (Tg), and melting temperature (Tm), based on the monomer structure and polymerization conditions. mdpi.com
Investigate Catalyst Interactions: Quantum mechanics can be used to study the interaction between the metathesis catalyst and the monomer, helping to optimize catalyst selection and reaction efficiency.
For example, ADMET has been successfully used to polymerize monomers structurally similar to this compound, such as (E)-oct-4-enedioic acid and (E)-dec-5-enedioic acid, yielding semi-crystalline polyesters. rsc.org The properties of these polymers are directly related to the length and structure of the aliphatic monomer unit. mdpi.com
Table 2: Examples of Polymers Synthesized from Unsaturated Diacid Monomers via ADMET
| Monomer | Catalyst | Resulting Polymer Type | Key Findings |
| (E)-Oct-4-enedioic Acid | Grubbs 2nd Generation (G2) | Polyester (B1180765) | Successful synthesis of a polyester via metathesis. rsc.org |
| (E)-Dec-5-enedioic Acid | Grubbs 2nd Generation (G2) | Polyester | Product obtained as a purple solid, demonstrating the feasibility of ADMET for these monomers. rsc.org |
| 1,18-Octadec-9-enedioic Acid | Grubbs 2nd Generation (G2) | Polyamide (after conversion) | The diacid monomer, produced via cross-metathesis, is a precursor for long-chain polyamides. mdpi.com |
| Dianhydro-D-glucityl bis(undec-10-enoate) | Hoveyda-Grubbs 2nd Gen. (HG2) | Network Biobased Polyester | Polymerization in the presence of a crosslinker yielded polymers with improved tensile properties. nih.gov |
Conformational Analysis and Isomer Stability of this compound
This compound can exist as two geometric isomers due to the carbon-carbon double bond at the C4 position: (Z)-dec-4-enedioic acid (cis) and (E)-dec-4-enedioic acid (trans). nih.govebi.ac.uk Furthermore, the single bonds in the aliphatic chains allow for multiple spatial arrangements, or conformations. Computational chemistry is a primary tool for analyzing these conformations and determining the relative stability of the isomers. researchgate.net
Conformational analysis involves calculating the potential energy of the molecule as a function of its dihedral angles. By identifying the energy minima on this potential energy surface, the most stable, low-energy conformations can be found. acs.org Such studies can reveal intramolecular interactions, like hydrogen bonding, that may stabilize certain conformations. researchgate.net
For this compound, computational studies would typically find that:
The (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric hindrance. In the (Z)-isomer, the carbon chains on either side of the double bond are forced into closer proximity, leading to steric strain.
The lowest energy conformations for both isomers will likely feature extended, staggered arrangements of the methylene (B1212753) (-CH2-) groups in the aliphatic chains to minimize steric clashes.
The carboxylic acid groups can adopt various orientations, with the potential for intramolecular hydrogen bonding between the two carboxyl groups, which could stabilize specific folded conformations.
Ab initio or DFT calculations can provide precise energy differences between the (E) and (Z) isomers and among various conformers, offering a quantitative measure of their relative stabilities. researchgate.net
Table 3: Comparison of (E) and (Z) Isomers of this compound
| Property | (Z)-dec-4-enedioic acid | (E)-dec-4-enedioic acid |
| Synonym | cis-4-Decenedioic acid | trans-4-Decenedioic acid |
| Molecular Formula | C₁₀H₁₆O₄ nih.gov | C₁₀H₁₆O₄ ebi.ac.uk |
| Molecular Weight | 200.23 g/mol nih.gov | 200.23 g/mol ebi.ac.uk |
| IUPAC Name | (4Z)-dec-4-enedioic acid nih.gov | (E)-dec-4-enedioic acid ebi.ac.uk |
| Computed Stability | Generally less stable | Generally more stable |
| Data sourced from PubChem and ChEBI. nih.govebi.ac.uk The relative stability is based on general chemical principles for geometric isomers. |
Future Research Trajectories for Dec 4 Enedioic Acid
Innovations in Green Synthetic Routes for Dec-4-enedioic Acid Production
The future production of this compound is intrinsically linked to the development of green and sustainable synthetic methods that can replace conventional petrochemical routes. Research is increasingly focused on biotechnological pathways that utilize renewable feedstocks and engineered microorganisms.
A significant breakthrough in this area is the biosynthesis of (Z)-dec-4-enedioic acid from γ-linolenic acid using engineered Escherichia coli. nih.gov In a study demonstrating the potential of whole-cell biocatalysis, researchers successfully designed artificial biosynthetic pathways in E. coli to produce a range of unsaturated carboxylic acids, including (Z)-dec-4-enedioic acid. nih.gov This approach highlights a promising future where complex chemical syntheses are replaced by efficient and selective microbial fermentation processes. smolecule.comfrontiersin.org
Future research will likely focus on optimizing these microbial factories to enhance production titers, rates, and yields, making the process economically viable on an industrial scale. nih.gov This involves advanced metabolic engineering and synthetic biology strategies to streamline pathways, eliminate competing reactions, and improve the host organism's tolerance to the product. researchgate.net
Key research objectives for green synthesis of this compound are outlined below:
| Research Objective | Potential Approach | Desired Outcome |
| Strain Optimization | Metabolic engineering of E. coli or other hosts like Candida yeasts. researchgate.netresearchgate.net | Increased yield and productivity of this compound. |
| Feedstock Diversification | Exploring the use of waste oils, lignocellulosic biomass, or microalgae oils as starting materials. d-nb.infoieabioenergy.com | Reduced production costs and enhanced sustainability by valorizing waste streams. |
| Process Intensification | Development of advanced fermentation strategies (e.g., fed-batch, continuous) and downstream processing. researchgate.net | Improved efficiency and scalability of the bioproduction process. |
| Enzyme Engineering | Modifying key enzymes in the biosynthetic pathway to improve specificity and activity for C10 substrates. nih.gov | Higher conversion rates and selectivity towards this compound. |
Exploration of Novel Polymeric Architectures Incorporating this compound
The bifunctional nature of this compound, with two carboxylic acid groups and a central double bond, makes it an attractive monomer for creating novel polymers. mdpi.com While specific research on polymers derived directly from this compound is nascent, extensive studies on similar long-chain dicarboxylic acids provide a clear roadmap for future exploration. These monomers are key building blocks for high-performance bioplastics like polyamides and polyesters. mdpi.comresearchgate.netresearchgate.net
The introduction of the double bond from this compound into the polymer backbone is a key feature that can be exploited. It offers a site for post-polymerization modification, cross-linking, or can influence the material's thermal and mechanical properties. For instance, studies on polyesters from 2,5-dihydroxyhex-3-enedioic acid have shown that the unsaturation can be used to create crosslinked materials with improved thermal stability. rsc.org Similarly, polyamides synthesized from the bio-based Z-octadec-9-enedioic acid result in semi-crystalline polymers whose properties can be tuned by the choice of diamine co-monomer. researchgate.net
Future research will focus on synthesizing and characterizing a range of polymers from this compound, as detailed in the following table:
| Polymer Type | Potential Co-monomers | Anticipated Properties and Research Focus |
| Polyamides | Aliphatic diamines (e.g., 1,6-hexanediamine), cycloaliphatic diamines. researchgate.netlibretexts.org | Creation of flexible or rigid bio-based nylons; investigation of thermal properties (Tg, Tm) and mechanical strength. |
| Polyesters | Diols (e.g., ethane-1,2-diol, butane-1,4-diol). libretexts.orgchemrevise.org | Development of biodegradable polyesters; studying the effect of the double bond on crystallinity and degradation rates. |
| Unsaturated Polyesters | Glycols, followed by cross-linking with monomers like styrene. | Formulation of thermosetting resins for composites with tunable properties. |
| Functional Polymers | Co-monomers with specific functional groups. | Introducing functionalities for applications in areas like drug delivery or advanced coatings. |
The ultimate goal is to create bio-based polymers from this compound that can serve as sustainable alternatives to conventional plastics like polyethylene. preprints.org
Untapped Applications in Fine Chemicals and Advanced Materials
Beyond its role as a polymer building block, this compound holds potential as a platform chemical for the synthesis of a variety of valuable fine chemicals and advanced materials. The combination of its carboxylic acid ends and the internal double bond provides multiple reaction sites for chemical transformation.
Future research could explore several promising derivatization pathways:
Hydrogenation: The double bond can be hydrogenated to produce the saturated C10 dicarboxylic acid, suberic acid, a monomer used in the production of certain nylons and plasticizers.
Epoxidation: Oxidation of the double bond would yield an epoxy-dicarboxylic acid, a potentially useful intermediate for creating specialized resins, coatings, or adhesives.
Metathesis: Cross-metathesis reactions could be used to shorten or lengthen the carbon chain, providing access to a range of other dicarboxylic acids that are otherwise difficult to synthesize. d-nb.inforesearchgate.net
Functionalization: The double bond allows for various addition reactions (e.g., hydroxylation, halogenation), leading to functionalized C10 diacids that could serve as precursors for surfactants, lubricants, or pharmaceutical intermediates. ontosight.ai
The development of this compound as a platform chemical is a key trajectory for maximizing its value from bio-based sources. This aligns with the broader biorefinery concept, where a single bio-based molecule can be converted into a diverse portfolio of products. ieabioenergy.com
Integration with Circular Economy Principles and Sustainable Chemistry Initiatives
The production and use of this compound are well-aligned with the core principles of a circular economy and sustainable chemistry. Future research will aim to fully integrate this compound into a closed-loop system, from renewable feedstock to end-of-life recycling.
Key Integration Points:
Renewable Feedstocks: The use of non-edible plant oils, agricultural residues, or microbial oils as starting materials for biotechnological production decouples the chemical from fossil fuels and valorizes waste streams. researchgate.netrsc.org
Green Production Processes: Microbial fermentation occurs under mild conditions (low temperature and pressure) and avoids the use of harsh or toxic chemical reagents, significantly reducing the environmental footprint compared to conventional chemical synthesis. frontiersin.orgresearchgate.net
Designing for Recyclability: A major research avenue will be the development of polymers from this compound that are designed for chemical recycling. Polyesters and polyamides, for example, can be chemically depolymerized back to their constituent monomers (the diacid and diol/diamine), which can then be purified and re-polymerized to create new materials in a closed loop. mdpi.com This approach is a cornerstone of the circular economy for plastics.
Biodegradability: For applications where collection and recycling are challenging, designing biodegradable polyesters from this compound could offer a sustainable end-of-life solution. researchgate.net The structure of aliphatic polyesters can make them susceptible to microbial degradation.
By focusing on these areas, the research and development of this compound can contribute to a more sustainable chemical industry, where products are created, used, and regenerated in a cycle that minimizes waste and environmental impact. ieabioenergy.com
Q & A
Q. What standardized protocols exist for testing Dec-4-enedioic acid’s emulsifying or lubricating properties?
- Methodological Answer : Adapt ASTM D2265 (lubricity testing) with modifications for carboxylic acids. For emulsification, use dynamic light scattering (DLS) to measure droplet size stability in emulsions. Compare results to literature benchmarks and ensure environmental controls (pH, temperature) are documented .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s inhibitory effects on enzymatic activity?
- Methodological Answer :
Hypothesis : Define if acid-induced pH changes or direct binding disrupt enzyme function.
Variables : Control pH (buffer systems), enzyme source (e.g., lipase), and acid concentration (dose-response curves).
Data Collection : Measure reaction rates via spectrophotometry (e.g., NADH oxidation). Use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
Ethics : Adhere to biosafety protocols for enzyme handling and waste disposal .
Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s bioactivity?
- Methodological Answer : Apply mixed-effects models to account for variability (e.g., batch differences). Use meta-analysis to reconcile discrepancies across studies, weighting by sample size and methodology rigor (e.g., PRISMA guidelines). Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .
Q. How can researchers address gaps in this compound’s synthetic methodology?
- Methodological Answer :
Literature Review : Conduct a scoping review to identify underreported pathways (e.g., olefin metathesis vs. carboxylation).
Trial Experiments : Optimize catalysts (e.g., Grubbs catalysts) and solvents (non-polar for diene stability).
Characterization : Validate intermediates via FT-IR and final product via X-ray crystallography .
Q. What ethical and safety considerations apply when studying this compound’s environmental impact?
- Methodological Answer :
Ecotoxicity Testing : Use Daphnia magna assays to assess aquatic toxicity (OECD 202).
Waste Management : Neutralize acidic waste before disposal; document Material Safety Data Sheet (MSDS) compliance.
Data Transparency : Share raw datasets in repositories (e.g., Zenodo) with open-access licenses .
Contradiction Resolution & Best Practices
Q. How to resolve conflicting reports on this compound’s biodegradability?
- Methodological Answer : Replicate studies under standardized OECD 301B conditions. Compare microbial consortia (soil vs. wastewater) and quantify CO₂ evolution via respirometry. Publish negative results to clarify limitations (e.g., temperature dependence) .
Q. What strategies ensure rigor in correlating this compound’s structure-function relationships?
- Methodological Answer :
Computational Modeling : Perform DFT calculations to predict reactive sites (e.g., carboxyl groups).
Experimental Validation : Use site-directed mutagenesis (for enzyme studies) or isotopic labeling to trace reaction pathways.
Peer Review : Pre-register hypotheses on platforms like Open Science Framework to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
